(2,4,5-Trimethoxyphenyl)methanamine

説明

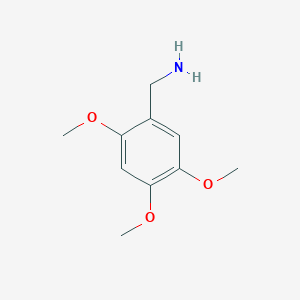

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of three methoxy groups attached to a benzene ring and an amine group attached to the benzyl position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanamine typically involves the reduction of 2,4,5-trimethoxybenzaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, followed by the reaction with ammonium chloride (NH4Cl) to yield the desired amine . The reaction conditions generally involve:

- Dissolving 2,4,5-trimethoxybenzaldehyde in methanol.

- Adding sodium borohydride slowly while maintaining the temperature at around 0°C.

- After the reduction is complete, adding ammonium chloride to the reaction mixture.

- Isolating the product by filtration and purification.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method for the reduction of 2,4,5-trimethoxybenzaldehyde to the corresponding amine .

化学反応の分析

Types of Reactions: (2,4,5-Trimethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

(2,4,5-Trimethoxyphenyl)methanamine serves as a versatile building block in organic synthesis. It can be synthesized through several methods, including Friedel-Crafts reactions and coupling reactions involving Grignard reagents. These synthetic routes enable the generation of various derivatives that may exhibit enhanced biological properties or novel functionalities.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds derived from this structure demonstrated IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization .

Interaction with Biological Targets

The compound has been shown to interact with multiple biological targets. For example, computational docking studies suggest that it binds effectively to the colchicine binding site on tubulin, which is crucial for its antitumor activity . This interaction disrupts microtubule dynamics, leading to mitotic catastrophe in cancer cells.

Material Science Applications

Beyond biological applications, this compound is also explored in material science. Its derivatives are being investigated for their potential use in developing new materials with specific electronic or optical properties due to the presence of methoxy groups that can influence charge transfer and conductivity .

Case Studies and Research Findings

作用機序

(2,4,5-Trimethoxyphenyl)methanamine can be compared with other similar compounds, such as:

2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different pharmacological properties.

3,4,5-Trimethoxyphenyl)methanamine: Another isomer with different substitution patterns on the benzene ring, leading to variations in biological activity.

Uniqueness:

類似化合物との比較

- 2,4,5-Trimethoxyphenethylamine

- 3,4,5-Trimethoxyphenyl)methanamine

- 2,4,6-Trimethoxyphenyl)methanamine .

生物活性

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is an organic compound with significant biological activity. Its molecular formula is C10H15NO3, and it has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

- Tubulin Inhibition : The compound effectively inhibits tubulin polymerization by binding to the colchicine binding site on the αβ-tubulin heterodimer. This inhibition disrupts mitosis and induces apoptosis in cancer cells.

- Protein Interactions : It interacts with several proteins such as:

- Heat Shock Protein 90 (Hsp90)

- Thioredoxin Reductase (TrxR)

- Histone Lysine-Specific Demethylase 1 (HLSD1)

- Activin Receptor-Like Kinase-2 (ALK2)

- P-Glycoprotein (P-gp)

- Platelet-Derived Growth Factor Receptor β

These interactions can lead to altered cellular signaling pathways and gene expression profiles.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Anti-Cancer Effects : Studies have demonstrated that this compound has potent anti-cancer effects against several human cancer cell lines. For instance, it shows significant growth inhibition in leukemia and non-small cell lung cancer lines with IC50 values in the nanomolar range .

- Anti-Microbial Activity : The compound also displays anti-bacterial properties against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, indicating its potential use in treating infectious diseases.

Research Findings

Several studies have focused on the efficacy of this compound:

- Case Study: Anti-Cancer Activity

- Case Study: Tubulin Destabilization

-

Case Study: Antimicrobial Properties

- In vitro studies showed that the compound had notable antimicrobial activity against various bacterial strains. Its mechanism involved disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Anti-Cancer | MCF-7 Breast Cancer Cells | <10 nM | Tubulin inhibition |

| K-562 Leukemia Cells | <10 nM | Apoptosis induction | |

| Anti-Microbial | Helicobacter pylori | Variable | Cell wall synthesis disruption |

| Mycobacterium tuberculosis | Variable | Metabolic pathway inhibition |

特性

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154584-98-2 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。